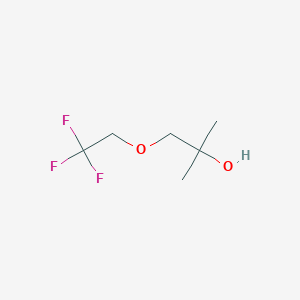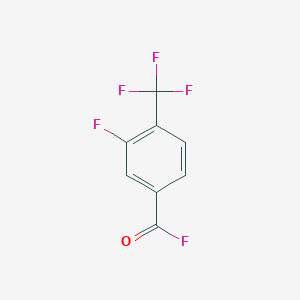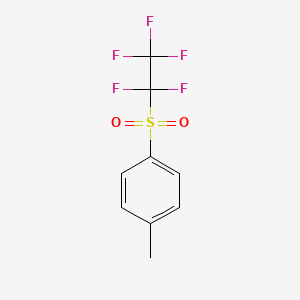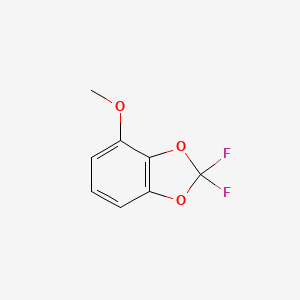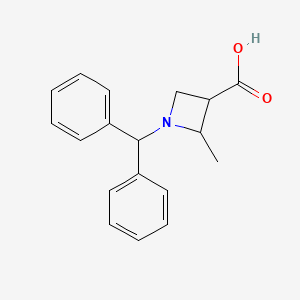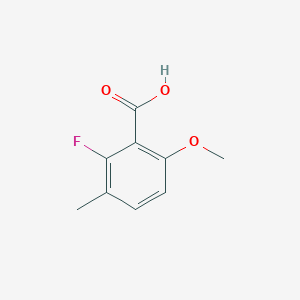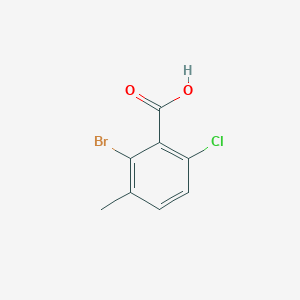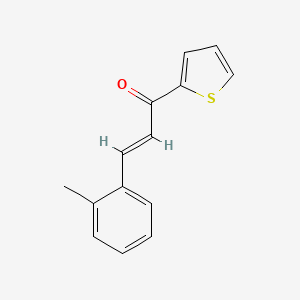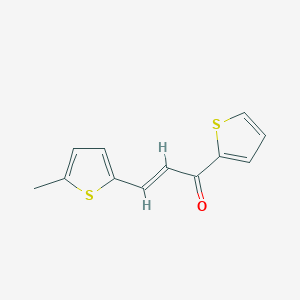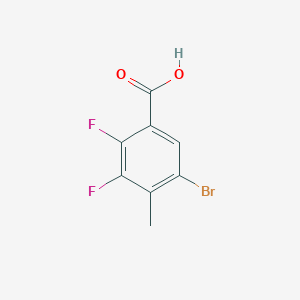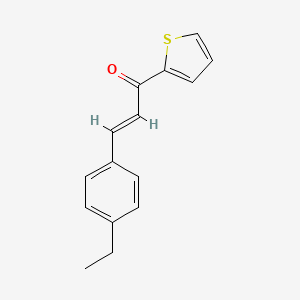
(2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, or (2E)-3-(4-EPT), is a synthetic compound that has been studied for a variety of applications in scientific research. It is a tri-substituted alkenyl thiophene containing a prop-2-en-1-one moiety and an ethylphenyl substituent. This compound is of interest due to its potential applications in the fields of biochemistry, pharmacology, and biotechnology.
科学的研究の応用
((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) has been studied for a variety of applications in scientific research. It has been used as a model compound to study the mechanisms of biotransformation and biodegradation of alkenyl thiophenes, as well as the biotransformation of other aromatic compounds. It has also been used as a model compound to study the mechanisms of drug-drug interactions. Additionally, ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) has been studied for its potential applications in the fields of biochemistry, pharmacology, and biotechnology.
作用機序
((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) is metabolized in the body by various enzymes, including cytochrome P450 enzymes, carboxylesterases, and glutathione S-transferases. These enzymes catalyze the oxidation, hydrolysis, and conjugation of the compound, resulting in metabolites that can be further metabolized and excreted from the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) have not been extensively studied. However, in vitro studies have shown that ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) can inhibit the activity of cytochrome P450 enzymes, carboxylesterases, and glutathione S-transferases. Additionally, in vivo studies have shown that ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) is metabolized to a variety of metabolites, which may have different effects on the body.
実験室実験の利点と制限
The advantages of using ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) for lab experiments include its low cost and its availability from commercial suppliers. Additionally, ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) has been used in a variety of studies, which makes it a useful model compound for studying the mechanisms of biotransformation and biodegradation of alkenyl thiophenes. The main limitation of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) for lab experiments is that its biochemical and physiological effects have not been extensively studied.
将来の方向性
The potential future directions for ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) include further studies on its biochemical and physiological effects, as well as its potential applications in biochemistry, pharmacology, and biotechnology. Additionally, further research could be conducted on the mechanisms of biotransformation and biodegradation of alkenyl thiophenes, as well as the biotransformation of other aromatic compounds. Finally, further research could be conducted on the potential interactions between ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) and other drugs, as well as its potential effects on drug-drug interactions.
合成法
The synthesis of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) can be achieved through a multicomponent reaction (MCR) involving 4-ethylphenol, thiophene-2-carbaldehyde, and ethyl prop-2-en-1-oate. The MCR is catalyzed by a Lewis acid such as zinc chloride, and the reaction is carried out in a solvent such as dichloromethane. The resulting product is a mixture of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) and its diastereomer, (2Z)-3-(4-EPT). This mixture can be separated by column chromatography and the desired ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) can be isolated in high yields.
特性
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-2-12-5-7-13(8-6-12)9-10-14(16)15-4-3-11-17-15/h3-11H,2H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNSWQALWPNSIZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


